Ligustilide

Übersicht

Beschreibung

Ligustilide is a natural chemical compound belonging to the dihydrophthalide class. This compound is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-tumor effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ligustilide can be synthesized through various methods. One common approach involves the extraction from Angelica sinensis using ligroin solvent at normal temperature. The extract is then condensed and purified using high-efficiency liquid phase techniques . Another method employs vacuum fractionation and molecular distillation to separate this compound from Chinese angelica oil and ligusticum wallichii oil .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from the dried roots of plants like Angelica sinensis. The oil is obtained through distillation or supercritical CO2 extraction . These methods ensure the high purity and yield of this compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Ligustilide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative aromatization, where this compound is converted to an aromatic compound through direct oxidation by triplet oxygen under mild conditions .

Common Reagents and Conditions:

Oxidation: Triplet oxygen is used as the oxidizing agent in the aromatization of this compound.

Reduction: Common reducing agents like sodium borohydride can be employed to reduce this compound to its corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halogens and amines.

Major Products:

Oxidation: Aromatic compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alzheimer's Disease and Cognitive Decline

Recent studies have demonstrated that ligustilide can ameliorate cognitive deficits associated with aging and Alzheimer's disease. In a study using SAMP8 mice, this compound treatment improved mitochondrial function by increasing levels of mitochondrial fusion proteins (Mfn1 and Mfn2) while decreasing fission proteins (P-Drp1). This intervention also reduced oxidative stress markers and inflammatory cytokines, suggesting a protective effect against neuroinflammation and neuronal apoptosis associated with neurodegenerative diseases .

Ischemic Brain Injury

this compound has shown promise in protecting against ischemia-reperfusion injury in the hippocampus. Research indicates that it activates the PI3K/Akt signaling pathway, which is crucial for cell survival. In vivo studies reported that this compound significantly reduced cerebral infarction volume and neuronal injury following ischemic events .

Anti-Aging Applications

Senolytic Properties

this compound has been identified as a novel senolytic compound capable of selectively inducing apoptosis in senescent cells. In experimental models, it was found to enhance dermal collagen density and promote subcutaneous adipose tissue content by eliminating senescent fibroblasts without affecting healthy cells. This property positions this compound as a potential therapeutic agent for skin aging and related disorders .

Cancer Therapeutics

Glioblastoma Multiforme

Z-ligustilide, a specific form of this compound, has been investigated for its effects on glioblastoma multiforme (GBM). Studies indicate that it significantly reduces the mobility of GBM cells by modulating the activity of Rho GTPases, which are critical for cytoskeletal remodeling. This action suggests that this compound could be an effective agent in managing aggressive brain tumors .

Cisplatin Resistance in Lung Cancer

Recent findings have shown that combining Z-ligustilide with cisplatin enhances the efficacy of chemotherapy in cisplatin-resistant lung cancer cells. The combination was observed to induce cell cycle arrest and promote apoptosis by inhibiting phospholipid synthesis mediated by PLPP1, thereby overcoming drug resistance .

Cardiovascular Health

This compound is also recognized for its potential cardiovascular benefits. It has been linked to the treatment of ischemic heart diseases due to its ability to improve blood flow and reduce myocardial injury during ischemic events. Its antioxidant properties contribute to protecting cardiac tissues from oxidative damage .

Summary Table of Applications

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ligustilide shares similarities with other dihydrophthalides and electrophilic compounds:

Similar Compounds:

Uniqueness:

- This compound’s ability to modulate multiple signaling pathways, including NF-κB and IGF-1/Akt/mTOR, makes it unique among dihydrophthalides.

- Its diverse pharmacological effects, ranging from anti-inflammatory to neuroprotective and anti-tumor activities, highlight its potential as a multi-target therapeutic agent.

Biologische Aktivität

Ligustilide (LIG), a bioactive compound primarily derived from Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities. This article explores the biological activity of LIG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a natural benzoquinone derivative known for its presence in traditional Chinese medicine. It exhibits a range of pharmacological effects, including anticancer , anti-inflammatory , neuroprotective , and antioxidant properties. Recent studies have highlighted its potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

Anticancer Activity

Recent research indicates that LIG can enhance the efficacy of conventional chemotherapy agents. For instance, a study demonstrated that the combination of Z-ligustilide and cisplatin significantly reduced cell viability in cisplatin-resistant lung cancer cells by inducing cell cycle arrest and promoting apoptosis. This effect was mediated through the inhibition of PLPP1-mediated phospholipid synthesis, suggesting a promising strategy for overcoming drug resistance in cancer therapy .

Neuroprotective Effects

LIG has shown protective effects against oxidative stress-induced neuronal damage. In a study involving BV-2 microglial cells, LIG treatment ameliorated injury caused by oxygen-glucose deprivation/reperfusion (OGD/R) by inhibiting the NLRP3 inflammasome pathway. This suggests that LIG may play a critical role in neuroprotection during ischemic events . Additionally, it has been reported to enhance blood circulation and exhibit antidepressant-like effects by modulating neurosteroid levels in the brain .

Anti-inflammatory Properties

LIG's anti-inflammatory effects are notable in various models of inflammation. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers, which could be beneficial in conditions like arthritis and cardiovascular diseases .

The mechanisms underlying the biological activity of LIG are complex and involve multiple signaling pathways:

- GPR30/EGFR Pathway : LIG activates GPR30, leading to the phosphorylation of EGFR and subsequent activation of downstream signaling pathways such as PI3K/Akt and MAPK. This activation promotes cell survival and inhibits apoptosis under oxidative stress conditions .

- NLRP3 Inflammasome Inhibition : LIG's ability to inhibit the NLRP3 inflammasome contributes to its neuroprotective effects, particularly in microglial cells .

- Phospholipid Metabolism : By modulating phospholipid metabolism through PLPP1 inhibition, LIG can influence cell membrane integrity and signaling in cancer cells .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

4431-01-0 |

|---|---|

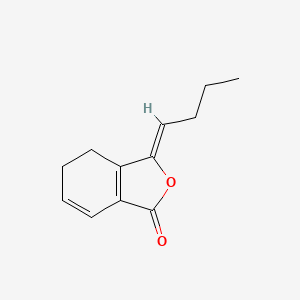

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+ |

InChI-Schlüssel |

IQVQXVFMNOFTMU-DHZHZOJOSA-N |

SMILES |

O=C1O/C(C2=C1C=CCC2)=C\CCC |

Isomerische SMILES |

CCC/C=C/1\C2=C(C=CCC2)C(=O)O1 |

Kanonische SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 |

Aussehen |

Solid powder |

Key on ui other cas no. |

81944-09-4 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ligustilide ligustilide, (E)-isomer ligustilide, (Z)-isomer Z-ligustilide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.